Cas no 52631-80-8 (5-amino-4,7-dimethoxy-1-benzofuran-6-ol)

5-amino-4,7-dimethoxy-1-benzofuran-6-ol 化学的及び物理的性質
名前と識別子
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- 6-Benzofuranol, 5-amino-4,7-dimethoxy-
- 5-amino-4,7-dimethoxy-1-benzofuran-6-ol
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- MDL: MFCD24633953
- インチ: 1S/C10H11NO4/c1-13-8-5-3-4-15-9(5)10(14-2)7(12)6(8)11/h3-4,12H,11H2,1-2H3
- InChIKey: KDHFGBUYDYDGMQ-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(OC)C(O)=C(N)C(OC)=C2C=C1
じっけんとくせい
- 密度みつど: 1.349±0.06 g/cm3(Predicted)
- ゆうかいてん: 131 °C
- ふってん: 372.6±42.0 °C(Predicted)
- 酸性度係数(pKa): 7.26±0.50(Predicted)
5-amino-4,7-dimethoxy-1-benzofuran-6-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9461613-10.0g |
5-amino-4,7-dimethoxy-1-benzofuran-6-ol |
52631-80-8 | 95% | 10.0g |
$3687.0 | 2023-01-07 | |
Enamine | EN300-9461613-5.0g |
5-amino-4,7-dimethoxy-1-benzofuran-6-ol |
52631-80-8 | 95% | 5.0g |
$2933.0 | 2023-01-07 | |
Enamine | EN300-9461613-1.0g |
5-amino-4,7-dimethoxy-1-benzofuran-6-ol |
52631-80-8 | 95% | 1.0g |
$1117.0 | 2023-01-07 | |
Enamine | BBV-45395442-10g |
5-amino-4,7-dimethoxy-1-benzofuran-6-ol |
52631-80-8 | 95% | 10g |
$3687.0 | 2023-09-01 | |
Enamine | BBV-45395442-5g |
5-amino-4,7-dimethoxy-1-benzofuran-6-ol |
52631-80-8 | 95% | 5g |
$2933.0 | 2023-09-01 | |
Enamine | EN300-9461613-2.5g |
5-amino-4,7-dimethoxy-1-benzofuran-6-ol |
52631-80-8 | 95% | 2.5g |
$2316.0 | 2023-01-07 | |
Enamine | BBV-45395442-2.5g |
5-amino-4,7-dimethoxy-1-benzofuran-6-ol |
52631-80-8 | 95% | 2.5g |
$2316.0 | 2023-09-01 | |
Enamine | BBV-45395442-1g |
5-amino-4,7-dimethoxy-1-benzofuran-6-ol |
52631-80-8 | 95% | 1g |
$1117.0 | 2023-09-01 |
5-amino-4,7-dimethoxy-1-benzofuran-6-ol 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
5-amino-4,7-dimethoxy-1-benzofuran-6-olに関する追加情報
5-Amino-4,7-Dimethoxy-1-Benzofuran-6-Ol: A Comprehensive Overview
The compound with CAS No. 52631-80-8, commonly referred to as 5-amino-4,7-dimethoxy-1-benzofuran-6-ol, is a structurally unique and biologically significant molecule. This compound belongs to the class of benzofurans, which are aromatic heterocyclic compounds with a fused benzene and furan ring system. The presence of amino and methoxy groups at specific positions on the benzofuran ring imparts unique chemical and biological properties to this molecule.
Benzofurans are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their ability to undergo various chemical modifications. The 5-amino group in this compound is particularly interesting as it can act as a nucleophile in various reactions, making it a valuable intermediate in organic synthesis. The 4,7-dimethoxy substituents further enhance the molecule's stability and solubility, which are critical factors in drug design.
Recent studies have highlighted the potential of 5-amino-4,7-dimethoxy-1-benzofuran-6-ol in the field of medicinal chemistry. Researchers have explored its role as a precursor for synthesizing bioactive compounds with anti-inflammatory and antioxidant properties. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.
In addition to its pharmacological applications, 5-amino-4,7-dimethoxy-1-benzofuran-6-ol has shown promise in the field of materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel catalysts for organic transformations. A 2023 report in *Chemical Communications* detailed how this compound can be used as a ligand to create highly efficient catalysts for asymmetric hydrogenation reactions.
The synthesis of 5-amino-4,7-dimethoxy-1-benzofuran-6-ol involves a multi-step process that typically starts with the preparation of the benzofuran skeleton followed by functionalization at specific positions. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
From an analytical standpoint, 5-amino-4,7-dimethoxy-1-benzofuran-6-oL has been extensively characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These studies have provided detailed insights into its molecular structure and stability under various conditions. Furthermore, computational chemistry approaches have been employed to predict its electronic properties and reactivity, which are crucial for designing new derivatives.
In conclusion, 5-amino-4,7-dimethoxy_1-benzofuran_6_ol is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery and materials science. As research continues to uncover new properties and applications of this compound, it is expected to play an increasingly important role in both academic and industrial settings.
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